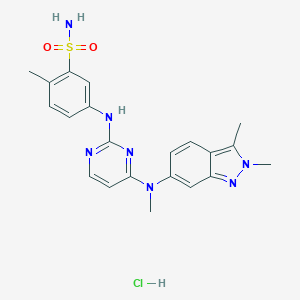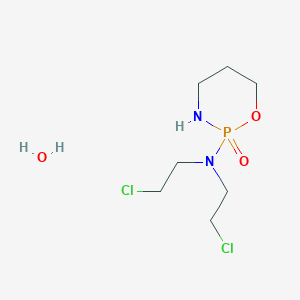
Gabapentin Hydrochloride
Overview
Description
Gabapentin, also known by brand names such as Gralise and Neurontin, is an anticonvulsant medication primarily used to treat seizures and nerve pain . It was initially developed as a muscle relaxer and anti-spasmodic medication, but its anticonvulsive properties were discovered later . Gabapentin is thought to work by reducing abnormal electrical activity in the brain . It is believed to bind to calcium channels, modulating their activity and reducing the release of neurotransmitters involved in seizures and nerve pain .
Synthesis Analysis
Gabapentin can be synthesized from 1,1-cyclohexane diacetic acid monoamide . The process involves a ‘Hofmann’ rearrangement reaction with an aqueous solution of sodium hypobromite, followed by acidification with hydrochloric acid to obtain gabapentin hydrochloride . The reaction is characterized by the use of ammonia precursor or pre-generated ammonia-isopropanol solution .
Chemical Reactions Analysis
Gabapentin’s stability and reactions have been studied using various techniques such as Scanning Electron Microscope (SEM), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimeter (DSC) . These studies help understand the stability of gabapentin under different conditions and its interactions with other substances.
Physical And Chemical Properties Analysis
Gabapentin hydrochloride is a white to off-white crystalline powder . It has a molecular weight of 207.7 and a molecular formula of C9H17NO2.HCl . The melting point of gabapentin hydrochloride is 117-118°C .
Scientific Research Applications
Antiepileptic
Gabapentin was approved for the treatment of refractory localization-related epilepsies in the U.K. and Europe in 1993 . It has become well-known across the world for its antiepileptic qualities .
Chronic Pain Disorders
Gabapentin is effective in the treatment of chronic pain disorders, particularly neuropathic pain . It was one of the first drugs to come out of this era .
Restless Legs Syndrome
In a comparative analysis of suggested therapies for restless legs syndrome, Gabapentin was found to be linked to comparable reductions in the International Restless Legs Syndrome, receiving a similar score as dopamine agonists .
Neuropathic Pain
Gabapentin is considered a first-line treatment for the management of neuropathic pain .
Psychiatric Disorders
Gabapentin is broadly used for various conditions, including psychiatric disorders .
Sleep Disturbances
Gabapentin is also used for treating sleep disturbances .
Ocular Surface Diseases
Recently, as an eye drop formulation, Gabapentin has also been explored as a therapeutic option for ocular surface discomfort in conditions such as dry eye, neurotrophic keratitis, corneal ulcers, and neuropathic ocular pain .
Crystal and Molecular Structures
The crystal structures of Gabapentin and Gabapentin-related compounds have been analyzed and compared . Particular attention has been paid to the polymorphism of Gabapentin and its hydrates, their thermodynamic stability, and conformational differences .
Mechanism of Action
Target of Action
Gabapentin Hydrochloride, also known as Gabapentin HCl, primarily targets the auxiliary α2δ-1 subunit of voltage-gated calcium channels in the central nervous system . This subunit plays a crucial role in controlling neuronal excitability .
Mode of Action
Instead, it binds to the α2δ-1 subunit, blocking the excitatory influx of calcium . This interaction modulates the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception . Gabapentin HCl also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .
Biochemical Pathways
Gabapentin HCl affects several biochemical pathways. It inhibits glutamate release and interferes with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors . These actions contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects . Gabapentin HCl also inhibits NF-kB activation and subsequent production of inflammatory cytokines .
Pharmacokinetics
Gabapentin HCl has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions . Its absorption is variable, occurring from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent .
Result of Action
The molecular and cellular effects of Gabapentin HCl’s action include the inhibition of nerve injury-induced trafficking of α1 pore-forming units of calcium channels from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion neurons and dorsal horn neurons . This results in the inhibition of the release of excitatory neurotransmitters, thereby treating neuropathic pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gabapentin HCl. For instance, Gabapentin HCl is an emerging contaminant frequently detected in water bodies across the globe . Studies using zebrafish as a model organism have shown that Gabapentin HCl can cause malformation of embryos and abnormal movements at concentrations exceeding 50 mg L^−1 . No significant developmental effects were observed at environmentally relevant concentrations .
properties
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUDZAQEMFGLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208880 | |
| Record name | Gabapentin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gabapentin Hydrochloride | |
CAS RN |
60142-95-2 | |
| Record name | Gabapentin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabapentin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabapentin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)cyclohexaneacetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABAPENTIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0PY5N5AFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)




